molecular formula C22H25N3O4S B12180417 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one

Cat. No.: B12180417
M. Wt: 427.5 g/mol
InChI Key: JJTORMRJZJDJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole moiety, a piperazine ring, and a methoxyphenylsulfonyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one typically involves multicomponent reactions. One common method includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid. This method is advantageous due to its simplicity, atom economy, and the use of readily accessible starting materials . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylsulfonyl group, in particular, contributes to its potential biological activities and differentiates it from other indole derivatives.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H25N3O4S/c1-29-18-7-9-19(10-8-18)30(27,28)25-14-12-24(13-15-25)22(26)11-6-17-16-23-21-5-3-2-4-20(17)21/h2-5,7-10,16,23H,6,11-15H2,1H3

InChI Key

JJTORMRJZJDJPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.